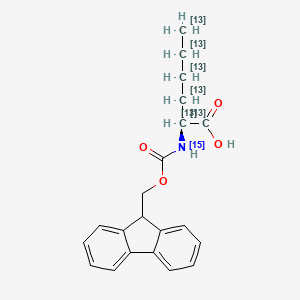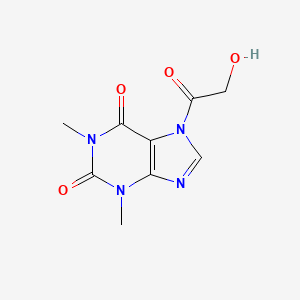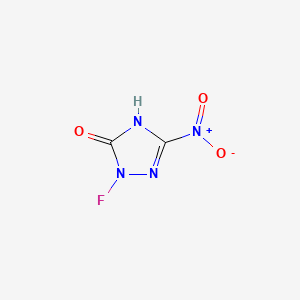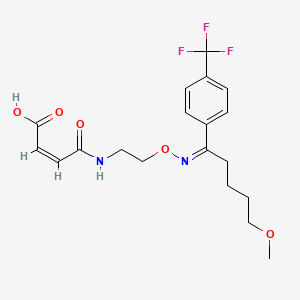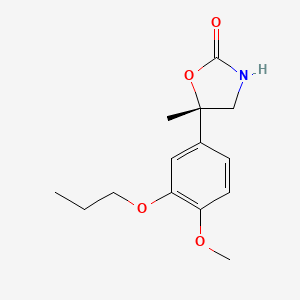
(S)-5-(4-Methoxy-3-propoxyphenyl)-5-methyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Mesopram is a chiral compound known for its potential applications in various scientific fields. It is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. The compound’s unique stereochemistry plays a crucial role in its pharmacological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Mesopram typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high enantioselectivity.
Industrial Production Methods: In industrial settings, the production of (S)-Mesopram may involve large-scale resolution techniques or continuous flow processes to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the isolation of the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Mesopram undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to synthesize (S)-Mesopram from precursor compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of (S)-Mesopram’s structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions often involve the use of polar aprotic solvents and specific nucleophiles.
Major Products: The major products of these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents to the aromatic ring.
Applications De Recherche Scientifique
(S)-Mesopram has been extensively studied for its applications in:
Chemistry: Used as a model compound in stereoselective synthesis studies.
Biology: Investigated for its effects on serotonin transporters and potential neuroprotective properties.
Medicine: Explored as a potential treatment for depression, anxiety, and other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
(S)-Mesopram exerts its effects primarily by inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood. The compound selectively targets serotonin transporters, minimizing effects on other neurotransmitter systems. The molecular pathways involved include the modulation of serotonin receptor activity and downstream signaling cascades.
Comparaison Avec Des Composés Similaires
Citalopram: Another SSRI with a similar mechanism of action but different stereochemistry.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: An SSRI with a broader spectrum of activity.
Uniqueness: (S)-Mesopram’s unique stereochemistry contributes to its selective serotonin reuptake inhibition, potentially offering advantages in terms of efficacy and side effect profile compared to other SSRIs. Its specific enantiomeric form may result in fewer off-target effects and improved therapeutic outcomes.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
(5S)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m1/s1 |
Clé InChI |
PCCPERGCFKIYIS-CQSZACIVSA-N |
SMILES isomérique |
CCCOC1=C(C=CC(=C1)[C@]2(CNC(=O)O2)C)OC |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


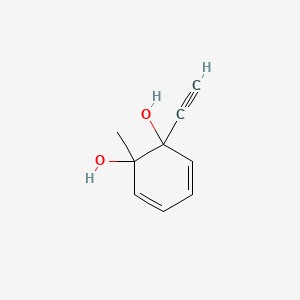
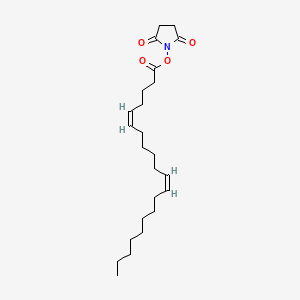
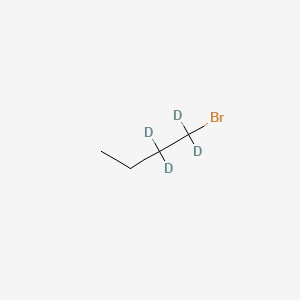
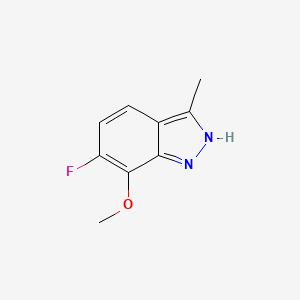

![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)
![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)
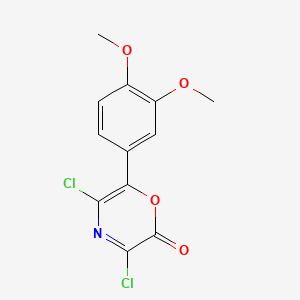
![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)

